molecular formula C7H8BFO3 B6303229 2-Fluoro-6-hydroxy-4-methylphenylboronic acid CAS No. 1803598-06-2

2-Fluoro-6-hydroxy-4-methylphenylboronic acid

Cat. No.: B6303229
CAS No.: 1803598-06-2
M. Wt: 169.95 g/mol
InChI Key: BFXMHIMQAMDQQX-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Aqueous or organic solvents like tetrahydrofuran or dimethylformamide

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-Fluoro-6-hydroxy-4-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The pathways involved include:

Comparison with Similar Compounds

2-Fluoro-6-hydroxy-4-methylphenylboronic acid can be compared with other similar compounds like:

  • 2-Fluoro-6-hydroxyphenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Fluoro-4-methylphenylboronic acid

Uniqueness

The presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group, makes this compound unique. This combination of substituents imparts specific electronic and steric properties that influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXMHIMQAMDQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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